1,4,6-Triazaspiro[4.4]nonane
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Overview
Description
1,4,6-Triazaspiro[44]nonane is a heterocyclic compound featuring a spiro structure with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Triazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a diamine with a carbonyl compound, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1,4,6-Triazaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
1,4,6-Triazaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4,6-Triazaspiro[4.4]nonane involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential as an anticancer agent.
1,6-Dioxaspiro[4.4]nonane:
Uniqueness
1,4,6-Triazaspiro[4.4]nonane is unique due to its specific spiro structure and the presence of three nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
286390-79-2 |
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Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1,4,6-triazaspiro[4.4]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-6(7-3-1)8-4-5-9-6/h7-9H,1-5H2 |
InChI Key |
BORGKHAWUYLIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(NC1)NCCN2 |
Origin of Product |
United States |
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